![molecular formula C24H27F3N2O3S B2724853 N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide CAS No. 892745-86-7](/img/structure/B2724853.png)
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes an indole core, a trifluoromethyl group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the intermediate with N,N-diisopropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamides or thioethers.
科学的研究の応用
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- N,N-diisopropyl-2-(3-methylphenoxy)acetamide
- N,N-diisopropyl-2-(3-(trifluoromethyl)phenyl)acetamide
- N,N-diisopropyl-2-(3-(trifluoromethyl)phenyl)-1H-indole
Uniqueness
N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole core makes this compound particularly interesting for various applications in scientific research.
特性
IUPAC Name |
N,N-di(propan-2-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3S/c1-16(2)29(17(3)4)23(30)14-28-13-22(20-7-5-6-8-21(20)28)33(31,32)15-18-9-11-19(12-10-18)24(25,26)27/h5-13,16-17H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMPSPVJMCUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
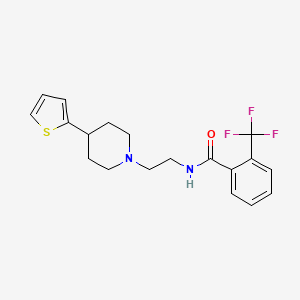
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)
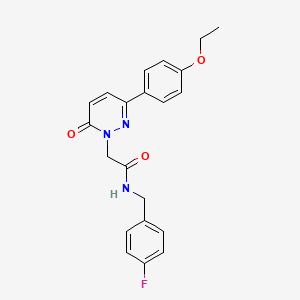
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
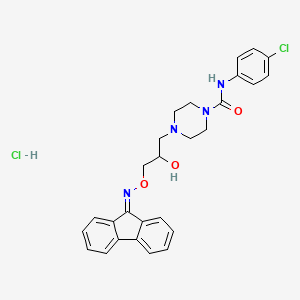
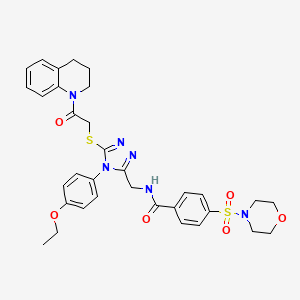
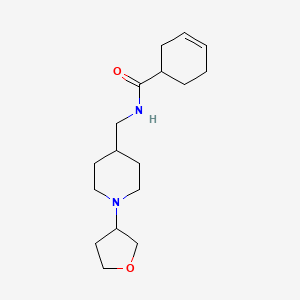
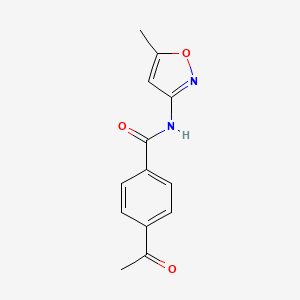
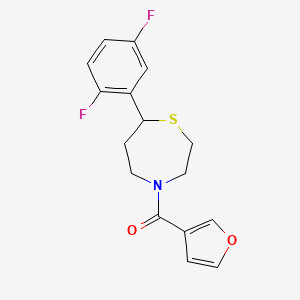
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)
